N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-4-11-25-17-12-15(9-10-19(17)29-14-22(2,3)21(25)27)24-20(26)13-28-18-8-6-5-7-16(18)23/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENIZKDZSBZNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a benzo[b][1,4]oxazepine core. Its molecular formula is , with a molecular weight of approximately 420.48 g/mol. The presence of functional groups such as the allyl group and fluorophenoxy moiety suggests potential interactions with biological targets.
Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide may exhibit various mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazepine compounds can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .
- Anti-inflammatory Effects : Some studies have shown that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that certain oxazepine derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases .
Pharmacological Studies
Several studies have investigated the pharmacological properties of similar compounds:
- In Vitro Studies : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. For example, derivatives were shown to have IC50 values in the nanomolar range, indicating potent activity .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in tumor reduction. One study reported that a related compound significantly reduced tumor growth in xenograft models when administered at specific dosages .
Case Studies
- Case Study 1 : A study evaluated the anticancer activity of an oxazepine derivative in a glioblastoma model. The compound induced apoptosis and significantly reduced tumor volume compared to controls .
- Case Study 2 : In another study focusing on inflammatory diseases, a related compound demonstrated the ability to lower levels of TNF-alpha and IL-6 in an animal model of arthritis, suggesting potential therapeutic applications for inflammatory conditions .
Data Summary
The following table summarizes key findings from studies related to the biological activity of compounds similar to this compound:
| Study Type | Compound | Activity Type | IC50 (nM) | Model Used |
|---|---|---|---|---|
| In Vitro | Oxazepine Derivative | Anticancer | 50 | Glioblastoma Cell Line |
| In Vivo | Related Oxazepine Compound | Tumor Reduction | N/A | Xenograft Model |
| In Vivo | Oxazepine Derivative | Anti-inflammatory | N/A | Arthritis Model |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of fluorine in the structure may enhance biological activity against various pathogens.
Neuroscience
There is emerging interest in the neuroprotective effects of oxazepin derivatives. Studies have shown that these compounds can modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to N-(5-allyl-3,3-dimethyl-4-oxo...) were tested against various cancer cell lines. Results demonstrated significant cytotoxic effects with IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective properties of oxazepin derivatives showed that they could reduce oxidative stress in neuronal cells. The study highlighted their potential role in developing treatments for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of acetamide derivatives with modifications on the phenoxy and heterocyclic moieties. lists structurally related analogs (e.g., compounds e, f, g, h), enabling a comparative analysis:
| Compound ID | Core Structure | Phenoxy Substituent | Side Chain Modifications | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| Target | Benzooxazepine | 2-fluorophenoxy | Allyl, 3,3-dimethyl | ~414.4* | 2 donors, 5 acceptors |
| e | Hexanamide | 2,6-dimethylphenoxy | Amino, hydroxy | ~478.6 | 3 donors, 6 acceptors |
| f | Hexanamide | 2,6-dimethylphenoxy | Formamido, hydroxy | ~506.6 | 3 donors, 7 acceptors |
| g | Hexanamide | 2,6-dimethylphenoxy | Acetamido, hydroxy | ~520.6 | 3 donors, 7 acceptors |
| h | Oxazinanamide | 2,6-dimethylphenoxy | Benzyl, phenethyl | ~557.7 | 2 donors, 6 acceptors |
*Calculated based on standard atomic weights.
Key Structural Differences:
- Fluorine’s smaller size may enhance membrane permeability compared to methyl groups .
- Side Chains : The allyl and dimethyl groups on the oxazepine ring may reduce rotational freedom, impacting entropy-driven binding interactions.
Research Findings and Pharmacological Implications
Hydrogen Bonding and Crystallinity
The target compound’s 2-fluorophenoxy group likely forms weaker hydrogen bonds compared to the hydroxyl-rich analogs e–g, as fluorine is a poor hydrogen bond acceptor. This could reduce crystalline stability but improve solubility in lipophilic environments . In contrast, compounds e–g exhibit higher hydrogen-bonding capacity, which may correlate with tighter crystal packing and lower solubility—a critical factor in bioavailability.
Binding Affinity Hypotheses
While direct pharmacological data are unavailable, structural analogs suggest that:
- The benzooxazepine core may target central nervous system (CNS) receptors due to its similarity to benzodiazepine scaffolds.
- Fluorine’s electron-withdrawing effect might enhance binding to aryl hydrocarbon receptors or enzymes requiring electrophilic substrates.
Q & A
Q. Conflicting Biological Activity Across Studies: Mechanistic Insights?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
